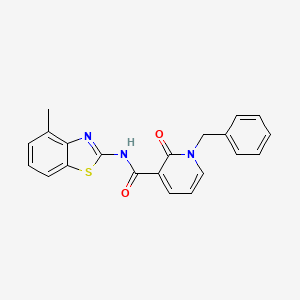![molecular formula C24H20ClN7O3 B2384856 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1172564-23-6](/img/structure/B2384856.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in literature . The synthesis of these compounds is usually done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines have been studied extensively . The heterocyclization was successfully and smoothly underwent to give pyrazolo[3,4-d]pyrimidine product .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on the specific compound. For example, one compound was found to have a melting point of 134–136°C and an exact mass of 230.04 .Scientific Research Applications
Synthesis and Anticancer Activity
A series of compounds including N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide have been synthesized and tested for their anticancer activity. These compounds, particularly those with pyrazolo[3,4-d]pyrimidin-4-one derivatives, showed promising antitumor activity against human breast adenocarcinoma cell line MCF7. Among them, compounds with specific substituents like 2-chlorophenyl showed significant activity, indicating the potential of these derivatives in anticancer research (Abdellatif et al., 2014).
Antimicrobial Applications
The synthesized pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial activities. Compounds within this class have shown effectiveness against a range of pathogenic strains, indicating their potential as antimicrobial agents. This suggests a broader application of these compounds in combating microbial resistance and developing new antimicrobial therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking Studies
Molecular docking studies have been conducted on derivatives of this compound to evaluate their potential interactions with biological targets. These studies provide insights into the binding affinities and mechanisms of action of these compounds, which are crucial for drug design and development processes (Katariya, Vennapu, & Shah, 2021).
Enaminones as Building Blocks
Enaminones derived from compounds similar to this compound have been used as building blocks for the synthesis of various heterocyclic compounds. These include substituted pyrazoles and pyrimidines with demonstrated antitumor and antimicrobial activities, showcasing the versatility and utility of these compounds in synthesizing biologically active molecules (Riyadh, 2011).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to exhibit a wide range of biological activities . They have been associated with various pharmacological activities such as antiviral, antimicrobial, antitumor, and anti-inflammatory effects .
Mode of Action
For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit protein kinases , which play a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Biochemical Pathways
Similar compounds have been reported to affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals .
Pharmacokinetics
The degree of lipophilicity of similar compounds has been reported to allow them to diffuse easily into cells .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including antioxidant, antitumor, and anti-inflammatory activities .
Future Directions
properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-14-11-20(27-22(33)15(2)35-18-9-4-3-5-10-18)32(30-14)24-28-21-19(23(34)29-24)13-26-31(21)17-8-6-7-16(25)12-17/h3-13,15H,1-2H3,(H,27,33)(H,28,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVUSEZZPZSKRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2384773.png)
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)
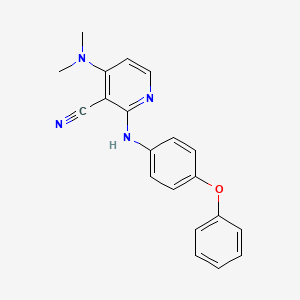

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)
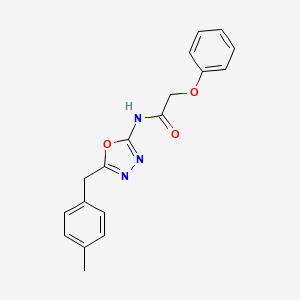
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)
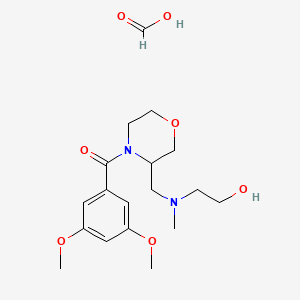
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)
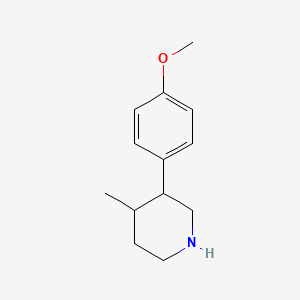
![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)
